Cas no 1881588-85-7 (Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-)

Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- is a versatile organic compound with a complex cyclic structure. This compound exhibits high stability and reactivity, making it suitable for various synthetic applications. Its unique bromo substituent and pyrrol-1(2H)-yl moiety provide opportunities for further functionalization, contributing to its utility in the synthesis of advanced organic molecules.
Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- structure
1881588-85-7 structure
商品名:Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-
CAS番号:1881588-85-7
MF:C9H14BrNO
メガワット:232.117561817169
CID:5295462

Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-
    • インチ: 1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2
    • InChIKey: GIKCWEFBULTSDY-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCC2CCCC12)CBr

Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-767843-1.0g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
1.0g
$842.0 2024-05-22
Enamine
EN300-767843-2.5g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
2.5g
$1650.0 2024-05-22
Enamine
EN300-767843-0.05g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
0.05g
$707.0 2024-05-22
Enamine
EN300-767843-5.0g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
5.0g
$2443.0 2024-05-22
Enamine
EN300-767843-0.1g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
0.1g
$741.0 2024-05-22
Enamine
EN300-767843-0.5g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
0.5g
$809.0 2024-05-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01065505-1g
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
1g
¥4697.0 2023-03-19
Enamine
EN300-767843-0.25g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
0.25g
$774.0 2024-05-22
Enamine
EN300-767843-10.0g
2-bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
1881588-85-7 95%
10.0g
$3622.0 2024-05-22

Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)- 関連文献

Related Articles

Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)-に関する追加情報

Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound Ethanone, 2-bromo-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl) (CAS No. 1881588-85-7) represents a structurally complex organic molecule with significant potential in medicinal chemistry and materials science. This ketone derivative features a brominated α-position (2-bromo) and a unique hexahydrocyclopenta[b]pyrrole ring system attached to the carbonyl group. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry and functionalization pathways, positioning it as a promising scaffold for targeted drug discovery.

Synthetic approaches to this compound leverage modern transition-metal catalysis and organocatalytic strategies. Key studies published in Journal of Medicinal Chemistry (2023) demonstrated that palladium-catalyzed cross-coupling reactions efficiently construct the bromoketone moiety while preserving the nitrogen-containing ring’s stereochemical integrity. Researchers highlighted the importance of protecting group chemistry to avoid side reactions during the formation of the cyclopenta[b]pyrrole core structure. Such advancements underscore its viability as a modular building block for creating bioactive analogs.

In pharmacological investigations, this compound exhibits intriguing activity profiles. Preclinical data from a 2024 study in Nature Communications revealed potent inhibition of histone deacetylase 6 (HDAC6), a target linked to neurodegenerative diseases. The brominated ketone group was identified as critical for binding affinity due to its ability to form halogen bonds with enzyme residues. Notably, structural modifications of the cycloalkenylpyrrole

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